molecular formula C17H22N2O3S B5488544 5-isopropyl-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

5-isopropyl-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Cat. No. B5488544
M. Wt: 334.4 g/mol
InChI Key: YOBQJEJERBPNJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of benzenesulfonamide derivatives involves complex chemical reactions, with Schiff base formation being a common method. For example, Schiff bases similar to the target compound have been synthesized from reactions involving benzenesulfonamide precursors and aldehydes, followed by characterization through techniques such as MS, IR, 1H NMR, 13C NMR, and crystallography (Yıldız et al., 2010). These methods could potentially be adapted for the synthesis of the specified compound.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often elucidated through crystallographic studies. For instance, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been structurally characterized, showcasing π–π interactions and three-dimensional hydrogen-bonding networks (Mohamed-Ezzat et al., 2023). Such detailed structural analyses are crucial for understanding the molecular geometry and intermolecular interactions of the compound .

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, contributing to their wide range of applications. The reactions often involve modifications of the sulfonamide group, as seen in the synthesis of novel sulfonamides with potential bioactivities (Gul et al., 2016). Understanding these reactions is essential for exploring the functionalization and application possibilities of the compound.

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the crystallography of similar compounds reveals specific packing patterns and intermolecular interactions that dictate their physical properties (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the functional groups present in the benzenesulfonamide derivatives. Studies on compounds such as Schiff bases and their metal complexes offer insights into the reactivity and potential catalytic applications of these molecules (Vishwakarma & Maurya, 2023).

Scientific Research Applications

Photodynamic Therapy Applications

Research indicates that benzenesulfonamide derivatives can play a significant role in photodynamic therapy (PDT). For instance, Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields. These properties are vital for Type II photosensitizers used in treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Applications

Gupta and Halve (2015) conducted a study synthesizing novel benzenesulfonamide derivatives and evaluating their antifungal properties. These compounds showed potent activity against fungi like Aspergillus niger and Aspergillus flavus. The structure-activity relationship trends observed in this study suggest the potential of these derivatives in antifungal applications (Gupta & Halve, 2015).

Photochemical Properties

Öncül, Öztürk, and Pişkin (2021) explored the photophysical and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. Their research highlights the potential of these compounds in photocatalytic applications due to their photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).

Anticancer Activity

A study by Kumar et al. (2015) synthesized benzenesulfonamide derivatives and evaluated them for anticancer activity. They discovered that certain compounds showed significant anticancer activity against various human cancer cell lines, highlighting their potential use in cancer therapy (Kumar et al., 2015).

Cognitive Enhancing Properties

Research by Hirst et al. (2006) on SB-399885, a benzenesulfonamide derivative, demonstrated cognitive enhancing properties in aged rat models. This suggests the potential application of such compounds in treating cognitive deficits related to conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name

2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-11(2)14-10-16(15(22-5)9-13(14)4)23(20,21)19-17-12(3)7-6-8-18-17/h6-11H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBQJEJERBPNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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